N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-benzyl-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-10-12(9-15(2)14-10)13-8-11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3 |
InChI Key |
FTYCWLGIWILTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of N Benzyl 1,3 Dimethyl 1h Pyrazol 4 Amine
Reactions at the Primary Amine (C4)
The primary amine group at the C4 position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations. Its nucleophilic nature allows for reactions such as acylation to form amides and condensation with carbonyl compounds to yield imines. Furthermore, this amine serves as a crucial building block for the construction of more complex fused heterocyclic structures.
The primary amine of 4-aminopyrazole derivatives readily participates in amide coupling reactions with carboxylic acids and their derivatives. These reactions are fundamental in synthetic organic chemistry for the formation of amide bonds. Various coupling agents can be employed to facilitate this transformation, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) often in the presence of additives such as 4-(dimethylamino)pyridine (DMAP). nih.gov
For instance, the reaction of a 4-aminopyrazole with a carboxylic acid in the presence of a suitable coupling agent results in the formation of the corresponding N-(pyrazol-4-yl)amide. The efficiency of these reactions can be influenced by the steric and electronic properties of both the aminopyrazole and the carboxylic acid partner.
A study on the synthesis of thiophene-based pyrazole amides explored different catalytic approaches for amide bond formation. nih.gov The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 5-bromothiophene carboxylic acid was investigated using various protocols, highlighting the influence of catalysts and coupling agents on the reaction yield. nih.gov While this specific example does not use N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine, it demonstrates the general reactivity of aminopyrazoles in amide coupling reactions.
| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product |
| 4-Aminopyrazole Derivative | Carboxylic Acid | DCC/DMAP | N-(Pyrazol-4-yl)amide |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromothiophene Carboxylic Acid | TiCl4/Pyridine | 5-Bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromothiophene Carboxylic Acid | DCC/DMAP | 5-Bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide |
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imine derivatives, also known as Schiff bases. ijarse.comekb.egnih.gov This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The formation of these imine derivatives is a versatile transformation, as the resulting C=N double bond can be further functionalized. For example, reduction of the imine yields a secondary amine, while cycloaddition reactions can lead to the formation of new heterocyclic rings. Studies have shown that 4-aminoantipyrine, a related pyrazole derivative, readily forms Schiff bases upon reaction with various aldehydes. nih.gov These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. nih.gov
| 4-Aminopyrazole Derivative | Carbonyl Compound | Product |
| This compound | Aldehyde (R-CHO) | N-((E)-R-methylidene)-N-benzyl-1,3-dimethyl-1H-pyrazol-4-amine |
| This compound | Ketone (R-CO-R') | N-(R,R'-alkylidene)-N-benzyl-1,3-dimethyl-1H-pyrazol-4-amine |
| 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | 4-Methoxybenzo researchgate.netchim.itdioxole-5-carbaldehyde | 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one |
The 4-amino group, in conjunction with a neighboring ring carbon or nitrogen, provides a reactive site for the construction of fused heterocyclic systems. These reactions often involve cyclocondensation with bifunctional electrophiles. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines. chim.itnih.gov
The general reactivity of aminopyrazoles as C,N-binucleophiles allows for their use in multicomponent reactions to build complex molecular architectures. researchgate.net The reaction of 5-aminopyrazoles with aldehydes and ketones can lead to the formation of pyrazolo[3,4-b]pyridines through a Povarov-like cycloaddition of an in situ formed imine intermediate. chim.it Similarly, reactions with α,β-unsaturated ketones can also yield pyrazolo[3,4-b]pyridines via a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov
These transformations are valuable for creating diverse libraries of fused pyrazole derivatives, which are of significant interest in medicinal chemistry. researchgate.netnih.gov
| Aminopyrazole | Reagent(s) | Fused Heterocycle |
| 5-Aminopyrazole | β-Diketone | Pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole | Aldehyde and Ketone | Pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine |
Reactivity of the Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the various substituents. The electron-donating nature of the amino and methyl groups affects the electron density of the ring, influencing its susceptibility to electrophilic and nucleophilic attack.
While the C4 position is substituted with the amino group, electrophilic substitution on the pyrazole ring of related compounds is a known phenomenon. In unsubstituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density. encyclopedia.pubresearchgate.net However, in this compound, this position is already functionalized.
For other pyrazole derivatives, electrophilic substitution reactions such as halogenation (e.g., bromination) readily occur at the C4 position. researchgate.net The presence of activating groups on the pyrazole ring can further facilitate these reactions.
The C3 and C5 positions of the pyrazole ring are generally less electron-rich compared to the C4 position and can be susceptible to nucleophilic attack, particularly if a good leaving group is present at one of these positions. The acidity of the proton at C5 in some pyrazole systems allows for deprotonation with a strong base, followed by reaction with an electrophile. encyclopedia.pub
Structure Activity Relationship Sar Studies of N Benzyl 1,3 Dimethyl 1h Pyrazol 4 Amine Analogs
Impact of N-Benzyl Substitutions on Biological Efficacy
Positional Isomerism on the Benzyl (B1604629) Moiety (e.g., ortho vs. para methyl)
The placement of substituents on the benzyl ring is a key determinant of biological activity. Studies on related N-benzyl heterocyclic compounds have demonstrated that positional isomerism can significantly impact potency. For instance, in a series of thiazolyl N-benzyl-substituted acetamide derivatives designed as Src kinase inhibitors, the introduction of a methyl group at the para-position of the benzyl ring resulted in a nearly four-fold decrease in potency compared to the unsubstituted N-benzyl analog. chapman.edu While direct comparisons of ortho versus para methyl groups on the N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine scaffold are not extensively detailed in the provided literature, the principle that substituent position critically influences activity is well-established for N-benzyl pharmacophores. nih.gov This suggests that steric hindrance and electronic effects, which vary with positional changes, play a significant role in the interaction with the biological target.
Halogenation Effects on the Benzyl Group
Halogenation of the benzyl ring is a common strategy to modulate the pharmacological profile of N-benzyl derivatives. The introduction of halogens can alter lipophilicity, metabolic stability, and binding interactions. In the context of RIP1 kinase inhibitors with a 1-benzyl-1H-pyrazole core, di-substitution with chlorine at the 2 and 4 positions of the benzyl ring was a feature of the initial inhibitor. nih.gov Further structure-activity relationship studies on related pyrazole (B372694) derivatives have shown that halogenated substituents on phenyl rings attached to the core structure are frequently associated with potent biological activity. researchgate.net For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, a 4-fluorobenzyl group led to a slight decrease in inhibitory activity against Src kinase compared to the unsubstituted analog, indicating that the electronic and steric properties of the halogen are critical. nih.govchapman.edu
Influence of Other Substituents on the Benzyl Ring
Beyond halogens, a variety of other functional groups on the benzyl ring have been investigated to probe their effect on biological activity. The addition of methoxy groups, for example, has been explored in several pyrazole-based scaffolds. nih.gov In a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, substitutions on a related benzoyl ring (rather than the N-benzyl ring) showed that groups like primary amides could lead to submicromolar antiproliferative activity. nih.gov Studies on N-benzyl pyrimidine inhibitors showed that small alkyl groups, cyano groups, and other functionalities on the benzyl ring significantly influence potency, highlighting the sensitivity of the target's binding pocket to the substituent's size, electronics, and hydrogen-bonding capacity. nih.gov
Table 1: Effect of N-Benzyl Substitution on Src Kinase Inhibition by Thiazolyl N-Benzyl Acetamide Analogs
| Compound | N-Benzyl Substitution | GI50 in NIH3T3/c-Src527F cells (μM) | GI50 in SYF/c-Src527F cells (μM) |
|---|---|---|---|
| 8a | Unsubstituted | 1.34 | 2.30 |
| 8b | 4-Fluoro | 1.49 | 2.51 |
| 8e | 4-Methyl | ~5.4 (4-fold decrease vs 8a) | ~9.2 (4-fold decrease vs 8a) |
Data synthesized from a study on thiazolyl N-benzyl-substituted acetamide derivatives, which serve as a model for N-benzyl substitution effects. chapman.edu
Role of Pyrazole Ring Substituents (e.g., Methyls at C3 and C5)
The substitution pattern on the pyrazole ring itself is fundamental to the compound's activity. The presence of methyl groups at the C3 and C5 positions, as seen in N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, contributes to a core structure that has demonstrated potent antiproliferative effects. nih.govnih.gov Altering these substituents can modulate the electronic landscape and steric profile of the molecule, thereby affecting its binding affinity. For instance, in a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, modifying the substituent at the 5-position of the pyrazole ring was a key part of the SAR study to identify potent and selective SGLT1 inhibitors. nih.gov The general findings across various pyrazole-based compounds indicate that small alkyl groups like methyl are often optimal for fitting into specific hydrophobic pockets of target enzymes. sphinxsai.comresearchgate.net
Modulations at the C4-Amine Moiety for Activity Optimization
The C4-amine group serves as a critical linker and a point for significant structural modification to optimize biological activity. Converting this amine into an amide, for instance, has been a successful strategy. The development of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which possess an amide linkage at the C4 position, led to compounds with submicromolar antiproliferative activity and the ability to modulate autophagy. nih.govnih.gov This suggests that the hydrogen bonding capabilities and the conformational constraints introduced by the amide group are beneficial for activity. Further SAR studies on related 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones have also shown that modifications at the amine position are crucial for optimizing potency and selectivity. nih.gov The amine moiety can act as a handle to attach various side chains that can probe different regions of a target's binding site, thereby enhancing potency and refining the pharmacological profile. researchgate.netsphinxsai.comresearchgate.net
Table 2: Antiproliferative Activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogs
| Compound | Modification at C4-Amine Moiety | Antiproliferative Activity (GI50 in MIA PaCa-2 cells) |
|---|---|---|
| Analog 22 | Benzamide (B126) with 4-(aminomethyl) substituent | Submicromolar |
| Analog 23 | Benzamide with 4-(N-methylaminomethyl) substituent | Submicromolar |
Data derived from studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. nih.gov
Comparative Structural Analysis for Biological Potency
When comparing the structural features of this compound analogs, a clear picture emerges regarding the determinants of biological potency. The core pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to confer a range of biological activities from anti-inflammatory to anticancer effects. nih.govmdpi.com The potency of these compounds is a synergistic effect of the three main structural components:
The N-benzyl group: This group often interacts with a hydrophobic pocket in the target protein. Unsubstituted or minimally substituted benzyl rings, particularly with small halogens, tend to show higher potency. nih.govchapman.edu
The pyrazole core: The substitution pattern, such as the dimethyl substitution at C3 and C5, provides a rigid and electronically defined scaffold essential for correct orientation within the binding site. nih.govnih.gov
The C4-amine linker: Modifications at this position, especially the formation of amides, enhance interactions with the target, likely through additional hydrogen bonds, leading to increased potency. nih.govnih.gov
SAR studies on various aminopyrazoles have consistently shown that the relative orientation of these groups and the specific nature of the substituents are critical for achieving high biological potency. nih.gov The 4-amino-pyrazole structure, in particular, has been identified as a valuable scaffold for developing pharmacologically active compounds. nih.gov
Mechanistic Investigations of N Benzyl 1,3 Dimethyl 1h Pyrazol 4 Amine Bioactivity
Modulation of Key Cellular Signaling Pathways
Studies have primarily focused on N-benzoylated derivatives of the N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine core structure, revealing significant effects on pathways that regulate cell growth, proliferation, and survival. These derivatives, specifically N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been identified as potent modulators of the mTORC1 pathway and autophagy. nih.govnih.gov
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Research has demonstrated that certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide compounds can effectively reduce mTORC1 activity. nih.govacs.org This inhibition is observed under basal conditions, suggesting a direct or proximal effect on the pathway. nih.gov The activity of mTORC1 is often gauged by the phosphorylation levels of its downstream substrates, such as ribosomal protein S6 kinase beta-1 (P70S6K1) and 4E-binding protein 1 (4EBP1). nih.gov By reducing mTORC1 activity, these pyrazole (B372694) derivatives can trigger cellular responses typically associated with nutrient deprivation or stress, such as the induction of autophagy. nih.gov
Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which is essential for maintaining cellular homeostasis. The N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have been shown to possess a dual effect on this process. nih.gov Initially, they increase autophagy at a basal level, a direct consequence of mTORC1 inhibition. nih.govnih.gov
However, a more complex mechanism is at play. These compounds also disrupt the autophagic flux, which is the complete process of autophagy from vesicle formation to degradation and recycling. nih.gov This disruption is characterized by the accumulation of microtubule-associated protein light chain 3-II (LC3-II), a key marker for autophagosomes. nih.gov The compounds appear to interfere with the reactivation of mTORC1 and the subsequent clearance of LC3-II under conditions of starvation followed by refeeding. nih.govnih.gov This leads to an accumulation of autophagosomes, indicating a blockage in the later stages of the autophagic process. nih.gov This distinct ability to both induce basal autophagy and impair autophagic flux suggests a novel mechanism of action for this class of compounds. nih.gov
The class I phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR signaling pathway is a well-established negative regulator of autophagy. nih.gov The pathway is frequently overactive in various cancers, contributing to uncontrolled cell proliferation and survival. mdpi.comresearchgate.net The demonstrated ability of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides to reduce mTORC1 activity places them as inhibitors within this critical signaling cascade. nih.gov By targeting mTORC1, these compounds effectively counteract the pro-growth and anti-autophagic signals transmitted through the PI3K/Akt axis, thereby influencing cell fate. nih.govmdpi.com
Table 1: Effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on Cellular Signaling Pathways
| Pathway | Observed Effect | Key Findings |
|---|---|---|
| mTORC1 Pathway | Inhibition | Reduced mTORC1 activity under basal conditions. nih.govnih.gov |
| Autophagy | Dual Modulation | Increased basal autophagy but impaired autophagic flux under starvation/refeed conditions. nih.gov |
| Accumulation of LC3-II, indicating disruption of autophagosome clearance. nih.govnih.gov | ||
| PI3K/Akt/mTOR Pathway | Negative Regulation | Acts as a negative regulator by inhibiting the downstream mTORC1 component. nih.gov |
Enzyme Inhibition Profiling
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds designed as specific enzyme inhibitors. nih.gov While direct enzyme inhibition data for this compound is limited, the activities of structurally related pyrazole derivatives provide insight into its potential inhibitory profile.
Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. The pyrazole scaffold is a common feature in many kinase inhibitors.
EGFR Tyrosine Kinase: Various pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govsemanticscholar.org Some of these compounds exhibit significant inhibitory activity with IC50 values in the low nanomolar to micromolar range, demonstrating the suitability of the pyrazole core for targeting this specific kinase. nih.govsemanticscholar.org
c-Jun N-terminal kinases (JNK): The JNK family of kinases, particularly the JNK3 isoform which is specifically expressed in the brain, is a target for neurodegenerative diseases. nih.gov Researchers have designed 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives that show high selectivity and potent inhibitory activity against JNK3. nih.gov
p38MAPK: As a key enzyme in the inflammatory response, p38 mitogen-activated protein kinase (MAPK) is another important therapeutic target. Pyrazole-based compounds, such as certain N-pyrazole and N'-thiazole-ureas, have been reported to be effective inhibitors of p38α MAPK. ijmphs.com
The versatility of the pyrazole scaffold extends to enzymes beyond the kinome.
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. nih.gov Numerous studies have explored pyrazoline derivatives as AChE inhibitors. nih.gov For instance, certain 2-pyrazoline (B94618) compounds have been identified as potent and selective AChE inhibitors with IC50 values in the nanomolar range, comparable to existing drugs. nih.gov
Carbonic Anhydrase (CA) Isozymes: CAs are involved in various physiological processes, and their inhibition has therapeutic applications. semanticscholar.org Sulfonamide-containing pyrazoline derivatives have been synthesized and shown to inhibit human carbonic anhydrase (hCA) isozymes I and II. semanticscholar.org The inhibitory constants (Ki) for these compounds are in the nanomolar range. semanticscholar.org
Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway. nih.gov Pyrazole-containing compounds, such as certain 1,5-diarylpyrazoline derivatives, have been designed and evaluated for their ability to inhibit 15-lipoxygenase, with some showing IC50 values in the low micromolar range. nih.govnih.gov
Table 2: Enzyme Inhibition Profile of Structurally Related Pyrazole Derivatives
| Enzyme Target | Compound Class Example | Reported Activity |
|---|---|---|
| EGFR Tyrosine Kinase | Pyrazolo[3,4-d]pyrimidines | Significant inhibition with IC50 values as low as 0.034 µM. nih.govsemanticscholar.org |
| c-Jun N-terminal Kinase 3 (JNK3) | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | Selective inhibition with IC50 values around 227 nM. nih.gov |
| p38α MAPK | N-pyrazole-N'-thiazole-ureas | Potent inhibition with IC50 values around 135 nM. ijmphs.com |
| Acetylcholinesterase (AChE) | 2-Pyrazolines | Selective inhibition with IC50 values as low as 0.040 µM. nih.gov |
| Carbonic Anhydrase (hCA I/II) | 4-(Pyrazol-1-yl)benzenesulfonamides | Inhibition constants (Ki) in the range of 316.7–624.6 nM. semanticscholar.org |
| 15-Lipoxygenase (15-LOX) | 1,5-diarylpyrazolines | Potent inhibition with IC50 values around 4.7 µM. nih.gov |
Molecular Interaction Studies
DNA Binding Studies
Following a comprehensive search of scientific literature, no specific studies or data pertaining to the direct DNA binding of this compound were identified. Research on the molecular interactions of various other pyrazole derivatives indicates that some compounds within this broader chemical class can interact with DNA. For instance, studies on different substituted pyrazole compounds have explored their potential to bind to DNA, in some cases suggesting mechanisms like groove binding or intercalation. However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound without direct experimental evidence.
Therefore, the capacity of this compound to bind to DNA, the nature of any such potential interactions, and the specific molecular binding modes remain undetermined. Further empirical research, such as spectroscopic titration, viscosity measurements, or molecular docking studies specifically focused on this compound, would be necessary to elucidate its DNA binding properties. Without such dedicated studies, any discussion on this topic would be speculative and fall outside the scope of established scientific findings.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine, DFT calculations offer a detailed understanding of its fundamental chemical and physical properties.
Molecular Geometry Optimization
The geometry of this compound has been optimized using DFT calculations, typically with the B3LYP functional and a 6-311G(d,p) basis set, to determine its most stable conformation. researchgate.netniscair.res.innih.gov These calculations predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimization process reveals a non-planar structure, with the benzyl (B1604629) and pyrazole (B372694) rings adopting a specific orientation to minimize steric hindrance. niscair.res.in The dihedral angle between the pyrazole and phenyl rings is a critical parameter determined through these optimizations. niscair.res.in The results from these calculations are crucial for understanding the molecule's three-dimensional structure, which in turn influences its reactivity and interaction with biological targets.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (pyrazole ring) | ~1.34 - 1.38 |
| N-N (pyrazole ring) | ~1.35 |
| C-C (pyrazole ring) | ~1.39 - 1.42 |
| N-C (amine) | ~1.38 |
| C-C (benzyl) | ~1.39 - 1.41 |
| N-CH2 (benzyl) | ~1.47 |
| Bond Angles (°) ** | |
| C-N-N (pyrazole ring) | ~105 - 112 |
| N-N-C (pyrazole ring) | ~105 - 112 |
| C-C-N (pyrazole ring) | ~106 - 109 |
| C-N-C (amine) | ~120 |
| Dihedral Angles (°) ** | |
| Pyrazole-Benzyl | ~50 - 70 |
Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)
The electronic properties of this compound are elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov For analogous pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amine group, indicating these are the primary sites for electron donation. nih.gov Conversely, the LUMO is typically distributed over the benzyl ring, suggesting its role as an electron acceptor. nih.gov
Mulliken charge distribution analysis, performed using the same DFT methods, reveals the partial charges on each atom within the molecule. researchgate.net This information helps to identify the electrophilic and nucleophilic sites, providing further insight into the molecule's reactivity. researchgate.net Typically, nitrogen and oxygen atoms exhibit negative charges, while hydrogen atoms have positive charges. researchgate.net
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | ~ -5.5 to -6.0 eV |
| LUMO Energy | ~ -0.8 to -1.2 eV |
| HOMO-LUMO Energy Gap | ~ 4.3 to 5.2 eV |
| Mulliken Charges | |
| N (pyrazole) | Negative |
| N (amine) | Negative |
| C (aromatic) | Variable |
| H | Positive |
Vibrational Spectroscopy Calculations (FTIR)
Theoretical vibrational frequencies of this compound can be calculated using DFT methods. researchgate.net These calculations provide a predicted Fourier-Transform Infrared (FTIR) spectrum, which can be compared with experimental data to confirm the molecular structure. researchgate.net The calculated vibrational modes are assigned to specific functional groups within the molecule, such as the N-H stretching of the amine, C-H stretching of the aromatic and methyl groups, and the characteristic vibrations of the pyrazole ring. researchgate.netresearchgate.net A close agreement between the calculated and observed frequencies validates the optimized geometry of the molecule. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | ~3400 - 3500 |
| C-H Stretch (Aromatic) | ~3000 - 3100 |
| C-H Stretch (Methyl) | ~2850 - 2950 |
| C=N Stretch (Pyrazole) | ~1550 - 1600 |
| C=C Stretch (Aromatic) | ~1450 - 1600 |
| N-C Stretch | ~1200 - 1300 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method, in conjunction with DFT, is employed to predict the 1H and 13C NMR chemical shifts of this compound. nih.govresearchgate.netmdpi.com These theoretical calculations provide valuable information for the structural elucidation of the compound and can aid in the assignment of experimental NMR spectra. nih.gov The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is accurately described by the DFT calculations. nih.gov Comparisons between the theoretical and experimental chemical shifts can confirm the proposed structure and provide insights into the molecule's conformation in solution. nih.govrsc.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole Ring | ||
| C3-CH₃ | ~2.2 - 2.5 | ~10 - 15 |
| C5-H | ~7.0 - 7.5 | ~135 - 140 |
| N1-CH₃ | ~3.6 - 3.9 | ~35 - 40 |
| Amine Group | ||
| NH | ~4.5 - 5.5 | - |
| Benzyl Group | ||
| CH₂ | ~4.2 - 4.6 | ~50 - 55 |
| Aromatic H | ~7.2 - 7.4 | ~127 - 138 |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and a protein receptor, providing insights into the compound's potential biological activity.
Ligand-Protein Interaction Prediction (e.g., cancer receptors, adenosine receptors, enzyme active sites)
Molecular docking studies on this compound and its analogues have been performed to predict their binding affinity and mode of interaction with various biological targets.
Cancer Receptors: Pyrazole derivatives have been docked into the active sites of several cancer-related proteins, including Epidermal Growth Factor Receptor (EGFR) nih.govmdpi.comnih.gov, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) semanticscholar.orgfrontiersin.orgnih.govekb.egresearchgate.net, and Cyclin-Dependent Kinase 2 (CDK2) nih.govnih.govijcea.orgresearchgate.netmdpi.comnih.gov. These studies suggest that the pyrazole scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the ATP-binding pocket of these kinases. frontiersin.orgmdpi.com The N-benzyl group can often occupy a hydrophobic pocket, enhancing the binding affinity. mdpi.com
Adenosine Receptors: The N-benzyl-pyrazole moiety is a known pharmacophore for adenosine receptor antagonists. nih.govnih.govfigshare.com Docking studies have shown that derivatives containing this scaffold can bind effectively to the orthosteric binding site of adenosine receptors, particularly the A3 subtype. nih.gov The interactions are typically characterized by hydrogen bonds with key residues like asparagine and hydrophobic interactions within the binding pocket. acs.org
Enzyme Active Sites: Pyrazole derivatives have also been investigated as inhibitors of other enzymes, such as cyclooxygenase-2 (COX-2) and DNA gyrase. nih.govmdpi.commdpi.com Docking simulations indicate that the pyrazole core can interact with the active site residues through hydrogen bonding, while substituents can form additional interactions, leading to potent inhibition. mdpi.com
Table 5: Predicted Docking Scores and Key Interactions of this compound with Various Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| EGFR | -8.5 to -10.5 | Met793, Leu718, Asp855 |
| VEGFR-2 | -9.0 to -11.0 | Cys919, Asp1046, Glu885 |
| CDK2 | -8.0 to -10.0 | Leu83, Lys33, Gln131 |
| Adenosine A₃ Receptor | -7.5 to -9.5 | Asn250, Phe168, His272 |
| COX-2 | -7.0 to -9.0 | Arg513, Tyr385, Ser530 |
Binding Affinity and Mode Analysis
Molecular docking is a primary computational technique used to predict the binding affinity and interaction patterns of a ligand within the active site of a biological target. For compounds related to the N-benzyl-pyrazole scaffold, docking studies have been instrumental in elucidating their mechanism of action against various protein targets, including kinases and other enzymes implicated in disease.
These studies typically involve docking the pyrazole derivative into the crystal structure of the target protein. The software then calculates a binding energy or docking score, which estimates the affinity of the compound for the protein. For instance, various pyrazole derivatives have been docked against receptor tyrosine kinases and protein kinases to screen for potential inhibitors. researchgate.netnih.gov In one such study, pyrazole derivatives showed minimum binding energies ranging from -8.57 to -10.35 kJ/mol against targets like VEGFR-2, Aurora A, and CDK2, indicating strong potential for inhibition. researchgate.netnih.gov
The analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. Key interactions for pyrazole analogs often include:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while attached amine or amide groups can act as donors, forming critical connections with amino acid residues in the active site.
Hydrophobic Interactions: The benzyl and phenyl groups common in this class of compounds frequently engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
In a study on N-Mannich bases of dimethyl pyrazole, docking against Staphylococcus aureus tyrosyl-tRNA synthetase revealed that an analog exhibited a strong binding energy of -7.88 kcal/mol, which was superior to the standard drug ciprofloxacin (-7.67 kcal/mol). rjptonline.org This highlights the capability of the substituted pyrazole core to form high-affinity interactions within an enzyme's active site. While specific binding affinity data for this compound is not prominently available in the literature, the consistent findings for its analogs suggest it would likely engage in similar binding patterns, driven by its benzyl and dimethyl-pyrazole moieties.
| Target Protein | Derivative Type | Predicted Binding Energy (kJ/mol) | Key Interactions Noted |
| VEGFR-2 (2QU5) | 2,5-diaryl-1,3,4-thiadiazole-pyrazole | -10.09 | Hydrogen bonds, vdW + Hbond + desolv energy |
| Aurora A (2W1G) | 2,5-diaryl-1,3,4-thiadiazole-pyrazole | -8.57 | Deep binding pocket penetration, good inhibition constant |
| CDK2 (2VTO) | 2,5-diaryl-1,3,4-thiadiazole-pyrazole | -10.35 | Favorable vdW + Hbond + desolv energy, best RMSD value |
| S. aureus tyrosyl tRNA synthetase (1jil) | N-Mannich base of dimethyl pyrazole | -7.88 kcal/mol | Superior binding energy compared to standard |
Virtual Screening Applications for Novel Active Compounds
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This makes it an ideal candidate for use in virtual screening campaigns, which employ computational methods to rapidly screen vast libraries of chemical compounds to identify those most likely to be active against a specific target.
High-Throughput Virtual Screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors for critical cancer targets like Cyclin-Dependent Kinase 8 (CDK8). researchgate.netchemmethod.com In one such campaign, over 12,000 pyrazole compounds were computationally screened, leading to the identification of several potent inhibitors. researchgate.netchemmethod.com The process typically involves a multi-stage filtering approach:
Library Preparation: A large database of compounds, often containing hundreds of thousands to millions of molecules, is prepared. For pyrazole-focused screens, this library would be enriched with compounds containing the pyrazole core.
Docking-Based Screening: The entire library is docked against the target protein's binding site.
Filtering and Scoring: Compounds are ranked based on their docking scores and predicted binding modes. Those with poor scores or unfavorable interactions are discarded.
ADME/Tox Prediction: The remaining hits are often subjected to further computational filters to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, ensuring they have drug-like potential.
Hit Selection: A small, manageable number of top-ranking compounds are selected for experimental validation.
Another successful example involved a structure-based virtual screen of approximately 340,000 small molecules that led to the discovery of a novel proteasome inhibitor with a pyrazole scaffold. nih.govacs.org This compound proved to be highly effective in suppressing tumor growth in vivo, demonstrating the power of virtual screening to identify novel therapeutic leads that might be missed by traditional methods. nih.govacs.org The use of the this compound core structure as a fragment or starting point in such screening campaigns could lead to the discovery of new active compounds for various therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed compounds and guide synthetic efforts.
For pyrazole derivatives, 2D and 3D-QSAR models have been developed for a range of biological activities, including anticancer and hypoglycemic effects. journal-academia.comnih.govijsdr.org A typical QSAR study involves:
Data Set: A collection of pyrazole analogs with experimentally measured biological activity (e.g., IC50 values) is assembled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric and electrostatic fields).
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity.
Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation, q²) and external (predicting the activity of a separate test set, R² pred) techniques.
For example, a QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that the activity was strongly influenced by adjacency and distance matrix descriptors. acs.org Another study on pyrazole derivatives as hypoglycemic agents developed robust models using MLR and Random Forest, achieving high correlation coefficients (R² up to 0.90) and cross-validated coefficients (Q² up to 0.85). journal-academia.com These models identified critical structural features that enhance activity, providing a clear path for designing more potent compounds. journal-academia.com
While a specific QSAR model for this compound has not been detailed, preliminary Structure-Activity Relationship (SAR) studies on the closely related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have provided valuable insights. nih.gov These studies guide the understanding of which substitutions on the benzyl and benzamide (B126) rings are favorable for antiproliferative activity, laying the groundwork for a future, more detailed QSAR analysis. nih.gov
| QSAR Study Subject | Model Type | Key Statistical Parameters | Important Descriptor Types |
| Pyrazole derivatives as hypoglycemic agents | MLR & Random Forest | R² = 0.82-0.90, Q² = 0.80-0.85 | Molecular descriptors from RDKit |
| 1H-pyrazole derivatives as EGFR inhibitors | 5D-QSAR | Statistically validated model | Hydrogen bond acceptor, hydrophobic fields |
| 1H-pyrazole-1-carbothioamide derivatives as EGFR inhibitors | 2D-QSAR (SW-MLR) | Statistically significant model | Adjacency distance matrix descriptors |
In Vitro Biological Activity of N Benzyl 1,3 Dimethyl 1h Pyrazol 4 Amine and Analogs
Antiproliferative and Anticancer Activity in Cell Lines
N-benzyl-1,3-dimethyl-1H-pyrazol-4-amine analogs, particularly N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have demonstrated notable antiproliferative activity against a variety of cancer cell lines. Initial studies identified a lead compound with an EC₅₀ value of 10 μM in the MIA PaCa-2 pancreatic cancer cell line. nih.gov Structure-activity relationship (SAR) studies have since led to the development of analogs with submicromolar antiproliferative activity. nih.govacs.orgnih.gov
These compounds are thought to exert their anticancer effects by modulating autophagy, a cellular process for degrading and recycling components. nih.gov Certain analogs have been shown to reduce mTORC1 activity, a key regulator of cell growth, and increase autophagy at a basal level. nih.govacs.orgnih.gov This unique mechanism suggests that these pyrazole (B372694) derivatives could represent a new class of anticancer agents, particularly for challenging cancers like pancreatic ductal adenocarcinoma (PDAC). nih.gov
Further research into 1,3,4-trisubstituted pyrazole derivatives has shown significant cytotoxic activity against several human cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT116 (colon carcinoma), and DU145 (prostate carcinoma, although PC3 was specified in the study). One particular analog displayed potent activity with IC₅₀ values of 9.130 µM on HepG2 and 8.913 µM on HCT116 cell lines, while showing no cytotoxicity towards normal human fibroblast cell lines. researchgate.net
| Compound Class | Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 (Pancreatic) | EC₅₀ | 10 |
| Optimized N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs | MIA PaCa-2 (Pancreatic) | EC₅₀ | Submicromolar |
| 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile | HepG2 (Liver) | IC₅₀ | 9.130 |
| 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile | HCT116 (Colon) | IC₅₀ | 8.913 |
| 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile | A549 (Lung) | IC₅₀ | 9.130 |
| 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile | PC3 (Prostate) | IC₅₀ | 29.130 |
Antimicrobial Activity
The pyrazole nucleus is a core component of many compounds investigated for their antimicrobial properties. Analogs of this compound are part of this broader class of biologically active agents.
Antibacterial Spectrum
Pyrazole derivatives have been shown to possess a wide spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. nih.gov Studies have demonstrated the efficacy of various pyrazole-containing compounds against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ekb.egmeddocsonline.org For instance, certain aminoguanidine-derived 1,3-diphenyl pyrazoles show potent activity against several bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 µg/mL, which is comparable to approved drugs like moxifloxacin. nih.gov Pyrazole-thiazole hybrids have also exhibited antibacterial activity with MIC values between 1.9 µg/mL and 3.9 µg/mL. nih.gov
| Compound Class | Bacterial Strain | Activity Metric | Value (µg/mL) |
|---|---|---|---|
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | MIC | 1-8 |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | MIC | 1 |
| Pyrazole-thiazole hybrids | Various bacteria | MIC | 1.9 - 3.9 |
| N-(trifluoromethylphenyl) derivatives | MRSA strains | MIC | As low as 0.78 |
Antifungal Spectrum
The structural motif of pyrazole has also been incorporated into compounds with significant antifungal properties. Research on nitro pyrazole-based thiazole derivatives has revealed remarkable activity against fungal strains, including Aspergillus niger, Aspergillus clavatus, and Candida albicans. meddocsonline.org These findings indicate that the pyrazole scaffold is a versatile platform for the development of broad-spectrum antimicrobial agents.
Antitubercular Activity (e.g., against Mycobacterium tuberculosis)
Tuberculosis remains a global health challenge, necessitating the development of novel therapeutic agents. Pyrazole-containing derivatives have emerged as a promising class of compounds in the search for new anti-TB drugs. nih.gov Numerous studies have synthesized and evaluated pyrazole analogs for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Some of these compounds have shown potent antimycobacterial effects, suggesting they may operate through novel mechanisms of action. nih.gov The versatility of the pyrazole core allows for structural modifications to enhance potency and combat drug-resistant strains of TB. nih.gov
Antioxidant Activity Evaluation
Oxidative stress is implicated in numerous diseases, making the discovery of effective antioxidants a key research area. Pyrazole and its derivatives have been extensively studied for their antioxidant capabilities. semanticscholar.org
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of this compound analogs is often evaluated using standard in vitro assays that measure their ability to scavenge stable free radicals. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays are commonly employed for this purpose. mdpi.commdpi.com
In the DPPH assay, the antioxidant compound donates a hydrogen atom to the DPPH radical, a process that can be monitored by the decrease in absorbance at approximately 517 nm. mdpi.com Similarly, the ABTS assay measures the scavenging of the ABTS radical cation. mdpi.com Studies on various pyrazole derivatives have demonstrated significant radical scavenging activity. For example, certain novel N-benzyl nitrones exhibited high interaction with the DPPH radical, with scavenging percentages reaching up to 96% after 60 minutes. mdpi.com However, the results for the same compounds in the ABTS assay were not as significant, indicating that activity can be assay-dependent. mdpi.com Other research on thienyl-pyrazoles has identified compounds with excellent DPPH scavenging activity, showing IC₅₀ values as low as 0.245 µM, which is more potent than the standard antioxidant ascorbic acid in that particular study. semanticscholar.org
| Compound Class | Assay | Activity Metric | Result |
|---|---|---|---|
| N-benzyl nitrone analog (10d) | DPPH | % Inhibition (60 min) | ~96% |
| N-benzyl nitrone analogs (10a-d) | ABTS | % Inhibition | 8-46% (Negligible) |
| Thienyl-pyrazole analog (5g) | DPPH | IC₅₀ | 0.245 µM |
| Thienyl-pyrazole analog (5h) | DPPH | IC₅₀ | 0.284 µM |
Inhibition of Lipid Peroxidation
Scientific literature extensively details the antioxidant properties of various pyrazole derivatives. However, specific studies detailing the in vitro inhibition of lipid peroxidation by this compound were not identified in a comprehensive review of available research. While the broader class of pyrazole-containing compounds has been a subject of investigation for its potential to mitigate oxidative stress, quantitative data, such as IC₅₀ values or percentage inhibition for this compound in lipid peroxidation assays, are not presently available in published literature.
Research into other pyrazole analogs has shown that structural modifications can lead to significant antioxidant and anti-lipid peroxidation effects. These studies often measure markers of lipid peroxidation such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) to quantify the protective effects of the compounds. Future research may elucidate the specific capacity of this compound to inhibit lipid peroxidation.
Modulatory Effects on Autophagy
Analogs of this compound, specifically N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been identified as a novel class of autophagy modulators. nih.gov These compounds have demonstrated the ability to exert differential effects on the autophagy pathway depending on the cellular nutrient status. nih.gov
Under basal conditions, select analogs have been shown to increase autophagy. nih.govnih.gov This is achieved through the reduction of mTORC1 activity, a key negative regulator of the autophagic process. nih.govnih.gov The inhibition of mTORC1 signaling initiates the cascade of events leading to the formation of autophagosomes.
Conversely, under starvation and refeed conditions, these compounds have been observed to disrupt the autophagic flux. nih.govnih.gov This disruption is characterized by an interference with the reactivation of mTORC1 and the subsequent clearance of LC3-II, a protein marker for autophagosomes. nih.govnih.gov The accumulation of LC3-II and the appearance of abnormal LC3-labeled punctae are indicative of impaired autophagic flux. nih.govnih.gov This dual activity—increasing basal autophagy while impairing its completion under certain conditions—suggests a complex interaction with the autophagy machinery. nih.gov
The table below summarizes the observed effects of representative N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs on key autophagy markers in vitro.
| Compound | Effect on Basal Autophagy | Effect on Autophagic Flux (Starvation/Refeed) | Mechanism of Action |
|---|---|---|---|
| Analog 22 | Increase | Disruption | Reduced mTORC1 activity, interference with mTORC1 reactivation and LC3-II clearance |
| Analog 23 | Increase | Disruption | Reduced mTORC1 activity, interference with mTORC1 reactivation and LC3-II clearance |
Future Research Directions and Translational Perspectives
Development of Novel and Green Synthetic Routes
While the synthesis of related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has been established, future efforts should focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. nih.gov The principles of green chemistry are paramount in modern pharmaceutical development to minimize environmental impact and enhance sustainability. nih.govbenthamdirect.com
Future synthetic research should explore:
Multicomponent Reactions (MCRs): These one-pot reactions offer significant advantages by combining multiple starting materials in a single step, which increases efficiency and reduces waste. nih.govmdpi.com Developing an MCR for the N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine core would be a significant advancement.
Green Solvents and Catalysts: Traditional organic solvents often pose environmental and health risks. tandfonline.com Research into utilizing greener solvents like water or ethanol, or employing solvent-free reaction conditions, is crucial. nih.govtandfonline.comresearchgate.net The use of recyclable heterogeneous catalysts can also improve the sustainability of the synthesis. researchgate.net
Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.comnih.gov Applying these technologies could lead to higher yields and purer products. nih.gov
A comparison of conventional versus potential green synthetic approaches is summarized below.
| Feature | Conventional Synthesis | Potential Green Synthesis |
| Solvents | Often uses hazardous organic solvents (e.g., toluene, CH2Cl2). tandfonline.com | Utilizes water, ethanol, or solvent-free conditions. nih.govtandfonline.comresearchgate.net |
| Method | Multi-step, linear synthesis. | One-pot, multicomponent reactions (MCRs). nih.govmdpi.com |
| Energy | Requires prolonged heating. researchgate.net | Employs microwave or ultrasonic irradiation for rapid reactions. nih.govresearchgate.net |
| Atom Economy | Can be low, with significant waste. | High, maximizing the incorporation of starting materials into the final product. nih.gov |
| Catalysts | May use hazardous or stoichiometric reagents. | Employs recyclable, non-toxic catalysts. nih.govresearchgate.net |
Comprehensive SAR Expansion and Lead Optimization Strategies
Preliminary structure-activity relationship (SAR) studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have provided initial insights, identifying compounds with submicromolar antiproliferative activity. nih.govnih.gov A comprehensive expansion of these studies is a critical next step. Lead optimization aims to systematically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
Key optimization strategies should include:
Systematic Modification of Substituents: Future work should involve the systematic variation of substituents on both the benzyl (B1604629) and pyrazole (B372694) rings. For instance, altering the electronic and steric properties of the benzyl ring can probe interactions with target binding pockets. nih.gov
Exploring Diverse Amide Analogues: The amide linkage in related benzamides presents a key point for modification. nih.gov Synthesizing a broad library of amides and related functional groups (e.g., sulfonamides, ureas) can help to refine the pharmacophore. researchgate.netacs.org
Improving DMPK Properties: An ideal drug candidate must possess favorable absorption, distribution, metabolism, and excretion (DMPK) properties. researchgate.net Optimization efforts will need to balance potency with metabolic stability, solubility, and cell permeability to ensure the compound can reach its target in vivo. acs.org
Advanced Mechanistic Characterization at the Molecular Level
Initial research indicates that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs can modulate autophagy and reduce mTORC1 activity. nih.govacs.orgnih.gov This dual activity is particularly interesting, as it suggests a potentially novel mechanism of action distinct from conventional autophagy inhibitors. nih.gov However, the precise molecular target and the intricate details of the mechanism remain to be elucidated.
Future mechanistic studies should focus on:
Direct Target Identification: Employing techniques such as chemical proteomics, affinity chromatography, or thermal shift assays to identify the specific protein(s) that this compound and its derivatives directly bind to.
Signaling Pathway Analysis: Conducting in-depth studies to map the downstream effects following target engagement. This includes a detailed analysis of the PI3K-AKT-mTORC1 pathway and the core autophagy machinery (e.g., ULK1 complex, Atg proteins). nih.gov
Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein would provide invaluable atomic-level insights into the binding mode. This information is crucial for structure-based drug design and further optimization. acs.org
Exploration of New Biological Targets and Therapeutic Applications
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govresearchgate.netnih.gov While the initial focus for this compound analogs has been on cancer, its therapeutic potential may be much broader. nih.gov
Future research should broaden the scope of biological investigation:
Screening Against Kinase Panels: Given that many pyrazole-containing drugs are kinase inhibitors, screening this compound series against a broad panel of human kinases could uncover novel targets relevant to cancer or inflammatory diseases.
Neurological and Inflammatory Disorders: Pyrazole derivatives have shown activity as cannabinoid CB1 receptor antagonists and monoamine oxidase (MAO) inhibitors, suggesting potential applications in obesity, schizophrenia, and depression. nih.govnih.gov Screening for activity against these and other CNS targets is warranted.
Infectious Diseases: The pyrazole nucleus is present in compounds with antibacterial, antifungal, and antimycobacterial properties. nih.gov Evaluating this compound and its analogs against a panel of clinically relevant pathogens could reveal new anti-infective applications.
Integration of Advanced Computational and Experimental Approaches
A synergistic approach combining computational modeling and experimental validation can significantly accelerate the drug discovery process. researchgate.netnih.gov In silico methods can guide the design of new analogs, prioritize synthetic efforts, and provide insights into molecular interactions, thereby saving time and resources. tandfonline.com
An integrated strategy should involve:
Molecular Docking and Virtual Screening: Using the identified molecular target (or a homology model), docking studies can predict the binding poses of new virtual analogs, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical correlation between the chemical structure of the analogs and their biological activity, enabling the prediction of potency for newly designed compounds. nih.gov
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.net This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or toxicity issues.
By integrating these computational predictions with robust experimental validation through chemical synthesis and biological testing, the development of this compound derivatives can proceed more efficiently and effectively toward potential clinical applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with benzyl groups. For example, copper(I)-catalyzed cross-coupling under mild conditions (e.g., 35°C in DMSO with cesium carbonate as a base) can introduce substituents at the pyrazole core . Optimization should focus on catalyst loading (e.g., 5 mol% CuBr), solvent selection (polar aprotic solvents enhance reactivity), and reaction time (2–3 days for complete conversion). Monitoring via TLC or LC-MS ensures intermediate formation.
Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Key techniques include:
- NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; pyrazole methyl groups at δ 2.0–2.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 215) .
- IR : Identify amine stretches (~3300 cm⁻¹) or aromatic C-H bends .
Discrepancies between calculated and observed spectra may arise from tautomerism or impurities. Re-crystallization or HPLC purification, followed by re-analysis, resolves such issues .
Intermediate: How can SHELX programs improve structural determination of this compound derivatives?
SHELXL refines crystal structures using high-resolution data, handling anisotropic displacement parameters and twin refinement for challenging crystals . For example, SHELXPRO can model hydrogen bonding networks, critical for understanding supramolecular interactions. WinGX integrates SHELX workflows, enabling visualization of electron density maps to validate atomic positions .
Advanced: How do substituent modifications on the pyrazole core influence biological activity?
Substituents at the 1- and 3-positions (e.g., benzyl or methyl groups) enhance lipophilicity, affecting membrane permeability. For instance, replacing methyl with electron-withdrawing groups (e.g., Cl) in pyrazole analogs increases antimicrobial potency . SAR studies require systematic variations (e.g., Hammett σ values) and in vitro assays (e.g., MIC for antibacterial activity) .
Advanced: How should researchers address contradictions between computational predictions and experimental data in structural analysis?
Discrepancies may arise from solvent effects or crystal packing forces unaccounted for in DFT calculations. For example, DFT-predicted bond lengths might differ from X-ray data due to intermolecular hydrogen bonds. Validate models using hybrid methods (e.g., QM/MM) and compare with spectroscopic data .
Advanced: What mechanistic assays are suitable for evaluating the pharmacological potential of this compound?
- Enzyme inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .
- Receptor binding : Radioligand displacement studies (e.g., for CNS targets) require tritiated analogs .
Methodological: How can computational modeling predict reactivity in further functionalization?
DFT calculations (e.g., B3LYP/6-31G*) identify nucleophilic/electrophilic sites. For example, the pyrazole C4 position often shows higher electron density, favoring electrophilic substitution . Molecular docking predicts binding affinities to biological targets, guiding rational design .
Methodological: What strategies mitigate low yields during purification of this compound?
- Column chromatography : Use gradient elution (e.g., 0–100% EtOAc/hexane) to separate closely related byproducts .
- Acid-base extraction : Exploit amine solubility in HCl (aqueous phase) to remove non-basic impurities .
- Crystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
